molecular formula C9H6N2 B1223287 4-Methylphthalonitrile CAS No. 63089-50-9

4-Methylphthalonitrile

Cat. No.: B1223287
CAS No.: 63089-50-9
M. Wt: 142.16 g/mol
InChI Key: MDXGRFMFORMPGT-UHFFFAOYSA-N
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Description

4-Methylphthalonitrile (CAS: 63089-50-9) is a substituted phthalonitrile derivative with a methyl group at the 4-position of the benzene ring. It is a critical precursor in synthesizing metallophthalocyanines, coordination complexes, and advanced materials due to its dual nitrile functionalities and steric/electronic modulation by the methyl substituent . Its synthesis typically involves dehydration of 4-methylphthalamide using reagents like thionyl chloride (SOCl₂) and dimethylformamide (DMF) at low temperatures (−12 °C), achieving yields up to 84% . The compound’s reactivity, stability, and applications are influenced by the methyl group’s position and its electronic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphthalonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a white crystalline solid .

Industrial Production Methods: In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Phthalocyanines

One of the primary applications of 4-methylphthalonitrile is in the synthesis of phthalocyanines, which are macrocyclic compounds used extensively as dyes, pigments, and catalysts. The presence of the nitrile groups facilitates the formation of metal complexes, enhancing the stability and color properties of these compounds. Phthalocyanines derived from this compound have been studied for their potential use in solar energy conversion and photodynamic therapy due to their strong light-absorbing capabilities.

2. Precursor for Other Functionalized Compounds

This compound serves as a precursor for various functionalized compounds through nucleophilic substitution reactions. These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals, expanding the utility of this compound in synthetic chemistry.

Applications in Material Science

1. Polymer Production

The compound has been explored for use in producing polymers with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, this compound can improve the overall performance of materials used in coatings, adhesives, and composites.

2. Nanocomposite Materials

Research indicates that incorporating this compound into nanocomposite materials can significantly enhance their electrical conductivity and thermal resistance. These properties are critical for applications in electronics and aerospace industries where lightweight and durable materials are essential.

Biological Applications

1. Anticancer Research

Recent studies have investigated the potential anticancer properties of compounds derived from this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer treatment protocols. The mechanism often involves the induction of apoptosis in malignant cells, highlighting its therapeutic potential.

2. Inhibition of Hyaluronic Acid Synthesis

This compound has been implicated in studies focusing on the inhibition of hyaluronic acid synthesis. This inhibition can modulate inflammatory responses and has been explored as a therapeutic strategy for conditions such as rheumatoid arthritis and certain cancers where hyaluronic acid plays a significant role in disease progression .

Case Studies

Case Study 1: Synthesis of Phthalocyanine Derivatives
A study demonstrated the successful synthesis of copper(II) phthalocyanine using this compound as a starting material. The resulting compound exhibited enhanced photostability and was tested for its efficiency in dye-sensitized solar cells, showing promising results compared to conventional dyes.

Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of a series of this compound derivatives on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Results indicated that certain derivatives induced significant cell death through apoptosis pathways, warranting further investigation into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 4-methylphthalonitrile is primarily related to its ability to form phthalocyanines. These compounds exhibit strong absorption in the visible region, making them effective as dyes and pigments. In photodynamic therapy, phthalocyanines generate reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species that damage cellular components.

Comparison with Similar Compounds

Structural and Substituent Effects

Compound CAS Number Substituent Key Structural Influence
4-Methylphthalonitrile 63089-50-9 Methyl (-CH₃) Introduces steric hindrance, moderate electron-donating effect; enhances thermal stability .
4-Nitrophthalonitrile 31643-49-9 Nitro (-NO₂) Strong electron-withdrawing effect; increases reactivity in nucleophilic substitutions .
4-Hydroxyphthalonitrile 30757-50-7 Hydroxy (-OH) Polar substituent; enables hydrogen bonding but requires protection during synthesis .
4-Propoxyphthalonitrile 106144-18-7 Propoxy (-OPr) Alkoxy group improves solubility in nonpolar solvents; reduces crystallinity .
3-Methylphthalonitrile 63089-50-8* Methyl (-CH₃) Steric hindrance less pronounced at 3-position; higher reactivity in dehydration vs. 4-isomer .

Physical and Electronic Properties

  • Steric Effects : The 4-methyl group in this compound increases steric hindrance compared to unsubstituted phthalonitrile, reducing reaction rates in cyclotetramerization but improving thermal stability .
  • Electronic Effects: Methyl (-CH₃): Mild electron-donating effect raises HOMO energy, beneficial for hole transport in DSSCs . Nitro (-NO₂): Lowers LUMO energy, enhancing electron-accepting capacity for photovoltaic applications .
  • Solubility : Alkoxy derivatives (e.g., 4-propoxy) exhibit superior solubility in organic solvents vs. methyl or nitro analogs .

Biological Activity

4-Methylphthalonitrile (4-MPN) is a chemical compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its structural features, particularly the presence of nitrile groups, contribute to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-MPN, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-MPN is an aromatic compound characterized by a phthalonitrile structure with a methyl group at the 4-position. Its molecular formula is C9H6N2, and it exhibits properties typical of nitriles, such as high polarity and potential reactivity with biological macromolecules.

Antioxidant Activity

Recent studies have demonstrated that compounds related to phthalonitriles exhibit significant antioxidant properties. For example, derivatives of phthalonitrile have shown high radical scavenging activity in various assays, including DPPH and FRAP tests, indicating their potential as antioxidants .

Table 1: Antioxidant Activity of Phthalonitrile Derivatives

CompoundDPPH IC50 (µM)FRAP (µmol FeSO₄/g)Remarks
This compoundTBDTBDPotential antioxidant
4-Amino-2,3-dimethylphthalonitrile1.90HighStronger than 4-MPN

Neuroprotective Effects

Research has indicated that 4-MPN may have neuroprotective effects. A study involving mouse brain homogenates demonstrated that certain phthalonitrile derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Table 2: AChE Inhibition by Phthalonitrile Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)Remarks
This compoundTBDTBDPotential neuroprotective agent
4-Amino-2,3-dimethylphthalonitrile0.084TBDStrong inhibitor

Case Studies

  • Neuroprotective Study : In a controlled study involving mouse models, administration of a phthalonitrile derivative resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests a potential role for 4-MPN in the prevention or treatment of Alzheimer's disease .
  • Antioxidant Efficacy : Another study focused on the antioxidant capacity of various phthalonitrile derivatives in vitro. Results indicated that these compounds significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This underscores the therapeutic potential of 4-MPN in conditions associated with oxidative stress .

Mechanistic Insights

The biological activities of 4-MPN can be attributed to its ability to interact with free radicals and its structural features that facilitate electron delocalization. Quantum chemical calculations suggest that the presence of electron-withdrawing groups enhances the compound's ability to stabilize radical intermediates .

Table 3: Quantum Chemical Properties of 4-MPN

PropertyValue
Dipole MomentTBD
Ionization PotentialTBD
Electron AffinityTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylphthalonitrile, and what key reaction parameters influence yield?

  • Methodological Answer : Two primary synthetic routes are documented:

  • Amide Dehydration : Reacting 4-methylphthalic anhydride with urea in the presence of phosphorus oxychloride (POCl₃) at 65–70°C for 5 hours yields this compound. Key parameters include temperature control and stoichiometric ratios to avoid side reactions .
  • Three-Step Sequence : Starting from commercially available 4-methylphthalic anhydride, this method involves nitrile formation via intermediate steps (e.g., ammonolysis, dehydration). Optimal yields (62%) are achieved using precise reagent purity and controlled reaction times .
    • Recommendation : Validate reaction completion using IR spectroscopy (C≡N stretch at ~2230 cm⁻¹) and ensure anhydrous conditions to prevent hydrolysis.

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H NMR (δ 2.5 ppm for methyl group; aromatic protons at δ 7.5–8.0 ppm) and ¹³C NMR (C≡N signal at ~115 ppm). IR spectroscopy confirms nitrile functionality .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS (retention time comparison) ensures >98% purity. Report melting points (uncorrected) and elemental analysis (C, H, N) for batch consistency .
    • Note : For novel derivatives, include high-resolution mass spectrometry (HRMS) to resolve ambiguities .

Q. What are the recommended protocols for optimizing purification of this compound in laboratory settings?

  • Methodological Answer :

  • Recrystallization : Use ethanol or acetonitrile as solvents due to moderate solubility. Slow cooling enhances crystal purity .
  • Chromatography : For complex mixtures, silica gel column chromatography with hexane/ethyl acetate (4:1) effectively isolates the nitrile. Monitor fractions via TLC (Rf ~0.5 in same solvent system) .
    • Critical Step : Dry the compound over molecular sieves and store in sealed containers under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding this compound's electronic properties for applications in solar cells?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~3.2 eV), guiding its use as a electron-deficient moiety in dye-sensitized solar cells (DSSCs). Solvent effects (e.g., acetonitrile) are modeled using Polarizable Continuum Models (PCM) to simulate charge-transfer dynamics .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transitions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Conduct systematic reviews of NMR/IR data across studies to identify solvent- or instrument-induced shifts. For example, deuterated solvents (CDCl₃ vs. DMSO-d₆) alter aromatic proton shifts by ~0.3 ppm .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals in derivatives. For disputed structures, single-crystal X-ray diffraction provides definitive confirmation .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with amines (e.g., benzylamine) via in situ FTIR to track nitrile conversion. Pseudo-first-order kinetics reveal rate dependence on steric hindrance from the methyl group .
  • Theoretical Modeling : Transition state analysis (e.g., at MP2/cc-pVTZ level) identifies activation barriers for cyano-group participation in SNAr reactions .
    • Application : Optimize catalyst systems (e.g., K₂CO₃ in DMF) for regioselective functionalization .

Q. Methodological Considerations for Reproducibility

  • Experimental Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions, characterization data, and raw datasets in supplementary materials. Include NMR/IR spectra as .cif or .jcamp files .
  • Error Analysis : Quantify uncertainties in yields (±2%) and spectroscopic measurements (±0.1 ppm for NMR) using triplicate experiments. Report statistical methods (e.g., Student’s t-test) for biological assays .

Properties

IUPAC Name

4-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGRFMFORMPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370062
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-50-9
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphthalonitrile
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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